![molecular formula C7H5ClN2O B1593426 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1020056-82-9](/img/structure/B1593426.png)
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Overview
Description
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol is a chemical compound with the empirical formula C7H5ClN2O . It is a solid substance and is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It is also identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol has been investigated using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .Physical And Chemical Properties Analysis
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol has a molecular weight of 168.58 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 344.9±37.0 °C at 760 mmHg .Scientific Research Applications
Chemical Research
“4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol” is a chemical compound used in various chemical research . It is a halogenated heterocycle and is often used as a reagent in the synthesis of other complex compounds .
Inhibitor Synthesis
This compound is used in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 inhibitors are a class of drugs that inhibit VEGFR-2, a protein that plays a crucial role in angiogenesis (the formation of new blood vessels), and thus they have applications in cancer treatment.
Antitumor Activity
It is also used as an intermediate in the synthesis of Venetoclax , a potent and selective BCL-2 inhibitor. Venetoclax has shown to achieve potent antitumor activity while sparing platelets .
Biological Material
“4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol” can be used as a biological material or organic compound for life science related research .
Charge Density Analysis
The experimental charge density distribution in “4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol” has been carried out using high resolution X-ray diffraction data . This kind of analysis provides valuable insights into the electronic structure of the molecule .
Antidiabetic Research
Pyrrolo[2,3-d]pyrimidine-based analogues, which could potentially include “4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol”, have been synthesized and evaluated for their ability to inhibit the α-amylase enzyme . This enzyme plays a key role in the breakdown of starches in the body, and inhibiting it can help to treat diabetes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSNZZBDEOYMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649810 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
CAS RN |
1020056-82-9 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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